molecular formula C3H7IO2 B13766807 2-Iodopropane-1,3-diol CAS No. 5349-29-1

2-Iodopropane-1,3-diol

Cat. No.: B13766807
CAS No.: 5349-29-1
M. Wt: 201.99 g/mol
InChI Key: UQTRRWUQXIOVPL-UHFFFAOYSA-N
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Description

2-Iodopropane-1,3-diol is a chemical compound with the molecular formula C₃H₇IO₂ It is an iodinated derivative of propane-1,3-diol, where an iodine atom is attached to the second carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodopropane-1,3-diol can be synthesized through several methods. One common approach involves the iodination of propane-1,3-diol using iodine and a suitable oxidizing agent. The reaction typically requires a solvent such as acetic acid and is carried out under controlled temperature conditions to ensure the selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodopropane-1,3-diol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form propane-1,3-diol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions include various iodinated derivatives, carbonyl compounds, and reduced alcohols.

Scientific Research Applications

2-Iodopropane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving iodinated compounds and their biological effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-iodopropane-1,3-diol exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The hydroxyl groups also play a role in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodopropane: Similar in structure but lacks the hydroxyl groups.

    Propane-1,3-diol: Similar backbone but without the iodine atom.

    1,3-Diiodopropane: Contains two iodine atoms instead of one.

Uniqueness

2-Iodopropane-1,3-diol is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-iodopropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7IO2/c4-3(1-5)2-6/h3,5-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTRRWUQXIOVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277219
Record name 2-iodopropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-29-1
Record name 2-Iodo-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5349-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-1,3-propanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC1204
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodopropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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